1-Ethynylcyclopropanecarboxylic acid

CAS No.: 933755-97-6

Cat. No.: VC2679422

Molecular Formula: C6H6O2

Molecular Weight: 110.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933755-97-6 |

|---|---|

| Molecular Formula | C6H6O2 |

| Molecular Weight | 110.11 g/mol |

| IUPAC Name | 1-ethynylcyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C6H6O2/c1-2-6(3-4-6)5(7)8/h1H,3-4H2,(H,7,8) |

| Standard InChI Key | XDVAOWPOJWYAHA-UHFFFAOYSA-N |

| SMILES | C#CC1(CC1)C(=O)O |

| Canonical SMILES | C#CC1(CC1)C(=O)O |

Introduction

Chemical Properties and Structure

1-Ethynylcyclopropanecarboxylic acid is characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C6H6O2 |

| Molecular Weight | 110.11 g/mol |

| CAS Number | 933755-97-6 |

| SMILES Notation | C#CC1(CC1)C(=O)O |

| InChI | InChI=1S/C6H6O2/c1-2-6(3-4-6)5(7)8/h1H,3-4H2,(H,7,8) |

| InChIKey | XDVAOWPOJWYAHA-UHFFFAOYSA-N |

| MDL Number | MFCD19231569 |

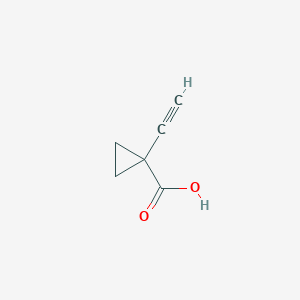

The structure features a three-membered cyclopropane ring with a quaternary carbon simultaneously bearing an ethynyl (acetylenic) group and a carboxylic acid functionality. This unique arrangement creates a strained system with distinctive reactivity patterns that are valuable in organic synthesis .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 1-ethynylcyclopropanecarboxylic acid and related cyclopropanecarboxylic acid derivatives. The literature reveals multiple approaches:

From 1-Aminocyclopropyl Derivatives

A notable synthetic pathway involves using 1-aminocyclopropyl formate as a starting material. This process involves:

-

Reaction of 1-aminocyclopropyl formate with sodium nitrite and sulfuric acid

-

Subsequent hydrolysis to remove the ester protecting group

This method achieves yields of 60-70% under optimized conditions and offers advantages including mild reaction conditions, controllable parameters, and simple post-treatment procedures .

Alternative Synthetic Approaches

Other synthetic approaches to cyclopropanecarboxylic acids and their derivatives include:

-

Reaction of tetrahydrothiophenium carboxymethylide with appropriate substrates

-

Conversion of dimethylsulfonium carboxymethylide esters with alkene substrates

-

Cyclopropanation reactions using carbodiimide-mediated conditions

These methods typically involve the formation of the cyclopropane ring followed by functionalization to introduce the ethynyl group, or alternatively, cyclization of an ethynyl-containing precursor.

Chemical Reactivity

The reactivity of 1-ethynylcyclopropanecarboxylic acid is governed by its three key structural features:

Cyclopropane Ring Reactivity

The strained three-membered ring is susceptible to ring-opening reactions under various conditions. This property makes cyclopropane derivatives valuable intermediates in organic synthesis, as they can undergo transformations to form larger rings or functionalized acyclic compounds .

Carboxylic Acid Functionality

The carboxylic acid group participates in typical carboxylic acid reactions:

-

Esterification with alcohols

-

Amide formation with amines

-

Reduction to alcohols

-

Conversion to acid chlorides and other activated derivatives

Ethynyl Group Reactivity

The terminal alkyne (ethynyl) group can participate in:

-

Sonogashira coupling reactions

-

Click chemistry (copper-catalyzed azide-alkyne cycloadditions)

-

Hydration reactions

This combination of reactive sites makes 1-ethynylcyclopropanecarboxylic acid a versatile building block for complex molecule synthesis.

Applications and Uses

Organic Synthesis Applications

1-Ethynylcyclopropanecarboxylic acid serves as a valuable building block in organic synthesis for several reasons:

-

It functions as a precursor for synthesizing complex cyclopropane derivatives

-

The compound's structure allows for selective functionalization at different positions

-

It can be incorporated into larger molecular frameworks via its carboxylic acid or ethynyl groups

Pharmaceutical Research

The compound has potential applications in pharmaceutical research:

-

As a scaffold for developing novel bioactive compounds

-

In medicinal chemistry for structure-activity relationship studies

| Hazard Type | Classification |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H335: May cause respiratory irritation H315: Causes skin irritation H319: Causes serious eye irritation |

Precautionary Measures

The compound requires several precautionary measures for safe handling:

-

P264: Wash hands thoroughly after handling

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

-

P337+P313: If eye irritation persists: Get medical advice/attention

-

P302+P352: IF ON SKIN: Wash with plenty of water

-

P332+P313: If skin irritation occurs: Get medical advice/attention

| Package Size | Typical Availability |

|---|---|

| 50 mg | Research sample |

| 250 mg | Small-scale research |

| 1 g | Standard research quantity |

| 5 g | Medium-scale research |

| 10 g | Large-scale research |

| 25 g | Industrial/bulk quantity |

| Parameter | Typical Value |

|---|---|

| Purity | ≥95% |

| Form | Solid |

| Color | White to off-white |

| Analysis Method | HPLC, NMR, or LC-MS |

Most suppliers provide analytical data including NMR spectra, HPLC chromatograms, and mass spectrometry data to confirm the identity and purity of the compound .

Related Compounds

Several structurally related compounds have been documented in the scientific literature:

Structural Analogs

-

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid (CAS: 1268810-07-6)

-

2-Ethynylcyclopropanecarboxylic acid (CAS: 65131-31-9)

-

Positional isomer with the ethynyl group at C-2 instead of C-1

-

Demonstrates different reactivity patterns due to the altered substitution pattern

-

-

1-Ethylcyclopropane-1-carboxylic acid (CAS: 150864-95-2)

Functional Derivatives

Various esters and other derivatives of cyclopropanecarboxylic acids have been synthesized and studied for their biological activities, including:

-

Cyclopropanecarboxylic acid esters

-

3,3-Dimethyl-2-(2'-ethyl-1'-propenyl)-cyclopropanecarboxylic acid derivatives

Research Significance

Current Research Trends

The unique structural features of 1-ethynylcyclopropanecarboxylic acid make it valuable in several research areas:

-

As an intermediate in total synthesis of complex natural products

-

In pharmaceutical research for drug discovery programs

-

In materials science for developing novel functional materials

Future Research Directions

Potential future applications of this compound may include:

-

Development of biologically active compounds exploiting the unique spatial arrangement and reactivity of the cyclopropane ring

-

Exploration of click chemistry applications utilizing the ethynyl functionality

-

Investigation of its potential as a building block for materials with specialized properties

-

Study of its potential role in sustainable chemistry applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume